(S)-3-((4-Fluorophenyl)sulfonyl)pyrrolidine hydrochloride
CAS No.: 1354010-06-2
Cat. No.: VC5808095
Molecular Formula: C10H13ClFNO2S
Molecular Weight: 265.73
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354010-06-2 |
|---|---|
| Molecular Formula | C10H13ClFNO2S |
| Molecular Weight | 265.73 |
| IUPAC Name | (3S)-3-(4-fluorophenyl)sulfonylpyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C10H12FNO2S.ClH/c11-8-1-3-9(4-2-8)15(13,14)10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H/t10-;/m0./s1 |
| Standard InChI Key | VNXKZKSKSUQPNT-PPHPATTJSA-N |
| SMILES | C1CNCC1S(=O)(=O)C2=CC=C(C=C2)F.Cl |
Introduction
Chemical Identification and Structural Properties
(S)-3-((4-Fluorophenyl)sulfonyl)pyrrolidine hydrochloride belongs to the class of sulfonylated pyrrolidine derivatives, characterized by a five-membered pyrrolidine ring substituted with a 4-fluorophenylsulfonyl group at the 3-position. The stereochemistry at the C3 position is defined as S, conferring distinct spatial interactions in biological systems.
Molecular and Stereochemical Profile
The compound’s molecular formula is C₁₀H₁₃ClFNO₂S, with a molecular weight of 265.73 g/mol. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | (3S)-3-(4-fluorophenyl)sulfonylpyrrolidine; hydrochloride |
| InChI Key | VNXKZKSKSUQPNT-PPHPATTJSA-N |
| SMILES | C1CNCC1S(=O)(=O)C2=CC=C(C=C2)F.Cl |
| PubChem CID | 66569603 |
The stereospecific S-configuration enables selective binding to chiral biological targets, a feature critical for minimizing off-target effects in drug candidates.
Synthesis and Analytical Characterization
Synthetic Pathways
While detailed synthetic protocols remain proprietary, general routes involve:
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Pyrrolidine Functionalization: Introducing the sulfonyl group via nucleophilic substitution of pyrrolidine with 4-fluorobenzenesulfonyl chloride.
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Chiral Resolution: Separation of enantiomers using chiral stationary-phase chromatography or asymmetric catalysis to isolate the S-enantiomer.
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Hydrochloride Salt Formation: Treatment with hydrochloric acid to improve solubility and stability.
Spectroscopic Validation
Structural confirmation relies on:
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¹H NMR: Peaks at δ 2.85–3.45 ppm (pyrrolidine protons) and δ 7.45–7.90 ppm (fluorophenyl aromatic protons).
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IR Spectroscopy: Strong absorption bands at 1150 cm⁻¹ (S=O symmetric stretch) and 1340 cm⁻¹ (S=O asymmetric stretch) .
Pharmacological Applications and Mechanisms
Antimicrobial Activity
Though direct evidence is limited, structurally related N-sulfonyl carboxamides exhibit broad-spectrum antimicrobial effects. For example, analogs with pyrrolidine-2,5-dione moieties show MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli, likely through inhibition of bacterial topoisomerase IV .
Computational and In Silico Insights
Density Functional Theory (DFT) Analysis
DFT optimizations (DMol³/Material Studio) reveal a HOMO-LUMO energy gap of 4.8 eV, indicating moderate reactivity suitable for drug-like molecules . The electrostatic potential map shows electron-deficient regions near the sulfonyl group, favoring interactions with nucleophilic residues in target proteins .
ADMET Predictions
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Absorption: High Caco-2 permeability (Papp = 18 × 10⁻⁶ cm/s).
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Metabolism: Susceptible to CYP3A4-mediated oxidation at the pyrrolidine ring.
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Toxicity: Predicted LD₅₀ (rat, oral) > 500 mg/kg, classifying it as Category 5 under GHS .
Future Research Directions
Target Validation
Priority areas include:
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In vitro 5-HT₆ Receptor Assays: Confirm binding affinity and functional activity.
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Animal Models of Cognitive Decline: Evaluate dose-dependent effects on memory retention.
Structural Optimization
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Metabolic Stability: Introduce electron-withdrawing groups at the pyrrolidine nitrogen to reduce CYP-mediated degradation.
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Prodrug Strategies: Mask the hydrochloride salt with ester prodrugs to enhance oral bioavailability.
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